N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide
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Overview
Description
N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide is an organic compound with the molecular formula C13H13N3O. It belongs to the class of aromatic anilides, which are characterized by the presence of an anilide group where the carboxamide group is substituted with an aromatic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with pyridine-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial use.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction could produce corresponding amines.
Scientific Research Applications
N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can affect its biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with similar coordination properties.
N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide: Another aromatic anilide with distinct biological activities.
Uniqueness
N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
560103-82-4 |
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Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H13N3O/c1-9-6-10(2)15-12(7-9)16-13(17)11-4-3-5-14-8-11/h3-8H,1-2H3,(H,15,16,17) |
InChI Key |
UARUPWQNDYZOIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CN=CC=C2)C |
Origin of Product |
United States |
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